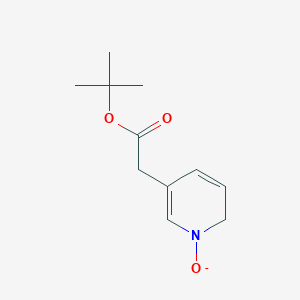
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is a hybrid polymer that combines the properties of silane coupling agents, polyethylene oxide, and urethane bonds. This compound is known for its versatility and has been extensively studied for its applications in various fields, including biomedical engineering, coatings, and adhesives.
Preparation Methods
The synthesis of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate typically involves a two-step process. The first step is the reaction between an NCO-functionalized polyethylene oxide and an amino alkoxysilane. This is followed by a hydrolysis and condensation reaction to form the final product. Industrial production methods often involve the use of organotin catalysts to facilitate the urethane formation reaction .
Chemical Reactions Analysis
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the urethane and silane groups, using reagents such as alkyl halides and silanes.
Common reagents used in these reactions include organotin catalysts, alkyl halides, and silanes. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of hybrid materials and as a coupling agent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: It is used in the formulation of medical adhesives and coatings for medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate involves the interaction of its silane, polyethylene oxide, and urethane components. The silane group can hydrolyze and condense on the surface of inorganic fillers, polymers, or metals, providing strong adhesion. The polyethylene oxide chain imparts hydrophilicity, while the urethane bond contributes to the material’s elasticity and strength. The molecular targets and pathways involved in its action include the formation of hydrogen bonds and covalent bonds with various substrates .
Comparison with Similar Compounds
2-hydroxyethyl N-(3-triethoxysilylpropyl)carbamate is unique due to its combination of silane, polyethylene oxide, and urethane components. Similar compounds include:
N-(Triethoxysilylpropyl)-O-polyethylene glycol urethane: Similar in structure but with different molecular weights and properties.
N-(Triethoxysilylpropyl)-O-polypropylene oxide urethane: Contains polypropylene oxide instead of polyethylene oxide, resulting in different hydrophilic and mechanical properties.
These compounds share some similarities but differ in their specific applications and properties, making this compound a versatile and unique material in its own right.
Properties
CAS No. |
37251-86-8 |
|---|---|
Molecular Formula |
C10H22NO4SiO(CH2CH2O)4-6H |
Molecular Weight |
0 |
Synonyms |
N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE; TriethoxysilylpropylOpolyethyleneOxideUrethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4h-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-methylethyl)-,cis-](/img/structure/B1166837.png)

